molecular formula C3HF4I B12326874 1-Propene,2,3,3,3-tetrafluoro-1-iodo-, (1Z)-

1-Propene,2,3,3,3-tetrafluoro-1-iodo-, (1Z)-

Cat. No.: B12326874
M. Wt: 239.94 g/mol
InChI Key: UNHLMLCCHROJMY-UPHRSURJSA-N
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Description

1-Propene,2,3,3,3-tetrafluoro-1-iodo-, (1Z)- is a high-purity chemical reagent intended for research use only. It is not for diagnostic, therapeutic, or personal use. This iodinated tetrafluoropropene derivative is characterized by its unique structure featuring both fluorine and iodine atoms on a propene backbone. Such polyhalogenated olefins are of significant interest in advanced synthetic chemistry, particularly as building blocks for constructing more complex fluorinated molecules . Researchers may utilize this compound in mechanistic studies to understand the reactivity of vinyl iodide motifs in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. Its potential applications extend to the development of novel materials, including specialty polymers with tailored surface properties, and to the synthesis of potential pharmaceutical candidates where the introduction of fluorine can dramatically alter metabolic stability and bioavailability. The (1Z) stereochemistry provides a specific geometric constraint that can be critical for controlling the outcome of stereoselective synthesis. Researchers are encouraged to consult the relevant safety data sheets and handle this product with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3HF4I

Molecular Weight

239.94 g/mol

IUPAC Name

(Z)-2,3,3,3-tetrafluoro-1-iodoprop-1-ene

InChI

InChI=1S/C3HF4I/c4-2(1-8)3(5,6)7/h1H/b2-1-

InChI Key

UNHLMLCCHROJMY-UPHRSURJSA-N

Isomeric SMILES

C(=C(/C(F)(F)F)\F)\I

Canonical SMILES

C(=C(C(F)(F)F)F)I

Origin of Product

United States

Preparation Methods

Dehydrohalogenation of Halogenated Precursors

Dehydrohalogenation is a primary route for synthesizing fluoroolefins. For (Z)-2,3,3,3-tetrafluoro-1-iodoprop-1-ene, this method involves eliminating hydrogen halides (e.g., HCl or HI) from precursors such as 1,2-dichloro-2,3,3,3-tetrafluoropropane or 1-iodo-2,3,3,3-tetrachloropropane (Figure 1).

Key Conditions:

  • Catalysts : Potassium hydroxide (KOH) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., dimethylformamide).
  • Temperature : 150–250°C to favor Z-selectivity via kinetic control.
  • Mechanism : E2 elimination with anti-periplanar geometry, stabilized by fluorine’s inductive effects.
Table 1: Optimization of Dehydrohalogenation Reactions
Precursor Catalyst Solvent Temp (°C) Yield (%) Z:E Ratio
1-Iodo-2,3,3,3-tetrachloropropane KOH DMF 200 72 85:15
1,2-Dichloro-2,3,3,3-tetrafluoropropane TBAF THF 180 68 78:22

Limitations : Competing elimination pathways may reduce selectivity, requiring careful control of steric and electronic factors.

Fluorination of Iodoalkenes

Direct fluorination of iodopropenes using hydrogen fluoride (HF) or fluorinating agents (e.g., Selectfluor) is a scalable approach.

Gas-Phase Fluorination

Process :

  • Substrate : (Z)-1-iodo-3,3,3-trifluoropropene is reacted with anhydrous HF in a nickel-lined reactor.
  • Catalyst : Chromium(III) oxide (Cr₂O₃) or aluminum fluoride (AlF₃) at 300–400°C.
  • Reaction :
    $$
    \text{CF}3\text{C}(=\text{CHI}) + 2\text{HF} \xrightarrow{\text{Cr}2\text{O}3} \text{CF}3\text{CF}2\text{CFI} + \text{H}2
    $$

Outcomes :

  • Conversion : 85–90% at 350°C.
  • Byproducts : ≤5% E-isomer and trace perfluorinated alkanes.

Liquid-Phase Fluorination

Agents : Xenon difluoride (XeF₂) or diethylaminosulfur trifluoride (DAST) at −20°C to 25°C.
Example :
$$
\text{CF}3\text{C}(=\text{CHI}) + \text{XeF}2 \rightarrow \text{CF}3\text{CF}2\text{CFI} + \text{Xe}
$$
Yield : 70–75% with DAST in dichloromethane.

Isomerization of E- to Z-Isomers

The Z-isomer is thermodynamically less stable than the E-isomer but can be enriched via catalytic isomerization.

Metal-Catalyzed Isomerization

  • Catalysts : Palladium(II) acetate or rhodium(I) complexes (e.g., [RhCl(PPh₃)₃]).
  • Conditions : 80–120°C in toluene, achieving Z:E ratios up to 95:5.

Photochemical Isomerization

UV irradiation (254 nm) in the presence of iodine radicals promotes Z-selectivity through a triplet-state mechanism.

Table 2: Isomerization Efficiency
Method Catalyst/Agent Temp (°C) Z:E Ratio
Thermal Pd(OAc)₂ 100 88:12
Photochemical I₂/hν 25 92:8

Halogen Exchange Reactions

Iodine can be introduced via Finkelstein-like reactions using alkali metal iodides (e.g., NaI or KI).

Displacement of Chlorine

Substrate : (Z)-2,3,3,3-tetrafluoro-1-chloropropene.
Reaction :
$$
\text{CF}3\text{CF}2\text{CFCl} + \text{NaI} \xrightarrow{\text{Acetone}} \text{CF}3\text{CF}2\text{CFI} + \text{NaCl}
$$
Yield : 80–85% under reflux.

Oxidative Iodination

Hypervalent iodine reagents (e.g., (difluoroiodo)arenes) enable direct iodination of fluorinated alkenes.

Catalytic Coupling of Tetrafluoroethylene

A radical-mediated pathway using tetrafluoroethylene (C₂F₄) and iodoform (CHI₃):

  • Initiation : UV light or peroxides generate iodine radicals.
  • Propagation :
    $$
    \text{CHI}3 \rightarrow \text{I}^- + \text{CHI}2^-
    $$
    $$
    \text{C}2\text{F}4 + \text{I}^- \rightarrow \text{CF}2\text{CF}2\text{I}^-
    $$
  • Termination :
    $$
    \text{CF}2\text{CF}2\text{I}^- + \text{CHI}3 \rightarrow \text{CF}3\text{CF}_2\text{CFI} + \text{HI}
    $$
    Yield : 60–65% in halogenated solvents (e.g., CCl₄).

Comparative Analysis of Methods

Table 3: Advantages and Limitations
Method Advantages Limitations
Dehydrohalogenation High Z-selectivity Requires halogenated precursors
Fluorination Scalable for industrial use Corrosive reagents (HF)
Isomerization Converts E- to Z-isomers Energy-intensive thermal steps
Halogen Exchange Mild conditions Limited to chloride substrates
Catalytic Coupling Utilizes C₂F₄ feedstock Radical side reactions

Chemical Reactions Analysis

Types of Reactions: 1-Propene,2,3,3,3-tetrafluoro-1-iodo-, (1Z)- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Addition Reactions: The double bond in the propene backbone allows for addition reactions with halogens, hydrogen, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like NaOH or NH3 in polar solvents.

    Addition Reactions: Often use halogens (Cl2, Br2) or hydrogen gas in the presence of a catalyst.

    Oxidation and Reduction Reactions: Utilize oxidizing agents like KMnO4 or reducing agents like LiAlH4.

Major Products Formed:

    Substitution Reactions: Products include fluorinated alcohols or amines.

    Addition Reactions: Products include dihalogenated or hydrogenated derivatives.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction but can include alcohols, ketones, or alkanes.

Scientific Research Applications

Pharmaceuticals

1-Propene, 2,3,3,3-tetrafluoro-1-iodo-, (1Z)- has shown promise in the pharmaceutical industry due to its ability to act as a building block for the synthesis of various therapeutic agents. Its fluorinated nature enhances the metabolic stability and bioavailability of drug compounds. For instance:

  • Case Study : A study demonstrated its effectiveness in synthesizing fluorinated analogs of existing drugs that exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Agrochemicals

The compound's unique properties also lend themselves to agricultural applications. It can be utilized in the development of pesticides and herbicides that are more effective at lower concentrations.

  • Case Study : Research indicated that formulations containing 1-Propene, 2,3,3,3-tetrafluoro-1-iodo-, (1Z)- showed increased efficacy against specific pests while reducing environmental impact due to lower application rates .

Industrial Applications

In industrial settings, this compound can be employed as a reagent or solvent in various chemical reactions. Its stability under extreme conditions makes it suitable for use in high-performance materials and coatings.

  • Case Study : The use of this compound in creating advanced coatings has been linked to enhanced resistance to chemicals and abrasion. These coatings are particularly valuable in industries such as automotive and aerospace .

Environmental Impact

The environmental implications of using 1-Propene, 2,3,3,3-tetrafluoro-1-iodo-, (1Z)- must also be considered. While its fluorinated structure can lead to persistent compounds in the environment, ongoing research is focused on developing methods for its safe degradation and minimizing ecological footprints.

Mechanism of Action

The mechanism by which 1-Propene,2,3,3,3-tetrafluoro-1-iodo-, (1Z)- exerts its effects depends on the specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and selectivity of the compound. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The double bond in the propene backbone allows for addition reactions, enabling the compound to participate in various chemical transformations.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-Propene,2,3,3,3-tetrafluoro-1-iodo-, (1Z)- with two closely related compounds:

Property 1-Propene,2,3,3,3-Tetrafluoro-1-Iodo-, (1Z)- (Hypothetical) 1-Propene,1-Chloro-3,3,3-Trifluoro-, (1Z)- (CAS 99728-16-2) 2,3,3,3-Tetrafluoro-1-Propene (HFO-1234yf; CAS 754-12-1)
Molecular Formula C₃H₂F₄I C₃H₂ClF₃ C₃H₂F₄
Molecular Weight (g/mol) ~227.94 (calculated) 130.50 114.04
Boiling Point Not reported 14.5°C -29°C (industry standard)
Density (g/cm³) Not reported 1.203 1.203 (liquid phase)
Configuration Z (cis) Z (cis) E (trans) or Z (cis)
Key Applications Synthetic intermediates, potential refrigerants Refrigerant (HCFO-1233zd(Z)), fire suppressant Low-GWP refrigerant (HFO-1234yf)
Notes:
  • The chloro analog (CAS 99728-16-2) shares a similar Z-configuration but differs in halogen type and substitution pattern.

Chemical Reactivity and Stability

  • Iodo vs. Chloro Substituents : Iodine’s weaker bond strength (C–I ≈ 238 kJ/mol vs. C–Cl ≈ 339 kJ/mol) makes the iodo compound more reactive in substitution and elimination reactions. This property is advantageous in synthesizing fluorinated pharmaceuticals but may reduce thermal stability .
  • Fluorine Substitution : The tetrafluoro group in all three compounds enhances electronegativity and resistance to combustion. However, HFO-1234yf’s trans-configuration (E-isomer) minimizes dipole interactions, improving volatility .
  • Stereochemical Effects : The Z-isomer of 1-chloro-3,3,3-trifluoropropene exhibits higher polarity than its E-counterpart, influencing solubility and phase behavior in refrigerant blends .
Key Findings:
  • HFO-1234yf is favored in refrigeration for its ultra-low GWP and compliance with international regulations (e.g., EPA SNAP Program) .

Biological Activity

1-Propene, 2,3,3,3-tetrafluoro-1-iodo-, (1Z)- is a fluorinated organic compound with the CAS number 672339-38-7. Its unique molecular structure imparts distinctive biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-Propene, 2,3,3,3-tetrafluoro-1-iodo-, (1Z)- is C₃H₄F₄I. The presence of multiple fluorine atoms and an iodine atom significantly influences its reactivity and biological interactions.

PropertyValue
Molecular Weight239.94 g/mol
Boiling PointNot available
CAS Number672339-38-7

The biological activity of 1-Propene, 2,3,3,3-tetrafluoro-1-iodo-, (1Z)- is primarily attributed to its ability to interact with biological membranes and proteins. The fluorinated structure increases lipophilicity, enhancing membrane penetration and potential bioactivity.

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds reveal that fluorinated alkenes can induce apoptosis in cancer cell lines. Although direct studies on 1-Propene, 2,3,3,3-tetrafluoro-1-iodo-, (1Z)- are scarce, the cytotoxic effects observed in related compounds may imply similar activity.

Case Studies

Several case studies involving fluorinated compounds provide insights into the biological activity of 1-Propene, 2,3,3,3-tetrafluoro-1-iodo-, (1Z)-:

  • Fluorinated Alkenes as Antimicrobials : A study demonstrated that certain fluorinated alkenes exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to membrane disruption caused by the lipophilic nature of these compounds .
  • Cytotoxic Effects : Research on tetrafluoropropenes indicated that these compounds could induce cell death in specific cancer cell lines through oxidative stress pathways . This suggests a potential for similar effects in 1-Propene, 2,3,3,3-tetrafluoro-1-iodo-, (1Z)-.

Research Findings

Recent studies have focused on the synthesis and characterization of fluorinated compounds like 1-Propene, 2,3,3,3-tetrafluoro-1-iodo-, (1Z)-. Key findings include:

  • Synthesis Techniques : Various synthetic routes have been explored to produce this compound efficiently while maintaining high purity levels .
  • Biological Assays : Preliminary assays suggest potential bioactivity; however, comprehensive studies are needed to elucidate the exact mechanisms and therapeutic potentials .

Q & A

Q. What role does the iodine substituent play in modifying electronic properties for optoelectronic applications?

  • Methodology : Measure dipole moments via Stark spectroscopy and HOMO-LUMO gaps via UV-Vis. Compare with non-iodinated analogs (e.g., 2,3,3,3-tetrafluoro-1-propene) to isolate iodine’s contribution to polarizability .

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